N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide
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Overview
Description
N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide is a synthetic organic compound that features a morpholine ring, a nitro group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Acetylation: The final step involves acetylation, where acetic anhydride or acetyl chloride is used to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the acetamide moiety.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Oxidizing Agents: Potassium permanganate.
Nitration Reagents: Nitric acid, sulfuric acid.
Acetylation Reagents: Acetic anhydride, acetyl chloride.
Major Products Formed
Reduction: Formation of N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-aminophenyl]acetamide.
Oxidation: Formation of N-acetyl-N-[2-carboxy-5-(morpholin-4-yl)-4-nitrophenyl]acetamide.
Scientific Research Applications
N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the effects of nitro and morpholine groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The morpholine ring may enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-aminophenyl]acetamide: Similar structure but with an amino group instead of a nitro group.
N-acetyl-N-[2-carboxy-5-(morpholin-4-yl)-4-nitrophenyl]acetamide: Similar structure but with a carboxylic acid group instead of a methyl group.
Uniqueness
N-acetyl-N-[2-methyl-5-(morpholin-4-yl)-4-nitrophenyl]acetamide is unique due to the presence of both a nitro group and a morpholine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C15H19N3O5 |
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Molecular Weight |
321.33g/mol |
IUPAC Name |
N-acetyl-N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H19N3O5/c1-10-8-15(18(21)22)14(16-4-6-23-7-5-16)9-13(10)17(11(2)19)12(3)20/h8-9H,4-7H2,1-3H3 |
InChI Key |
HSMUSYRKQHBMJF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1N(C(=O)C)C(=O)C)N2CCOCC2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C=C1N(C(=O)C)C(=O)C)N2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
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